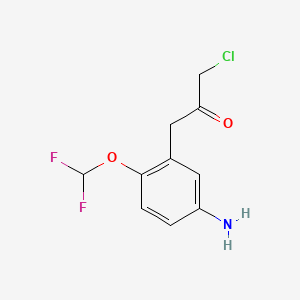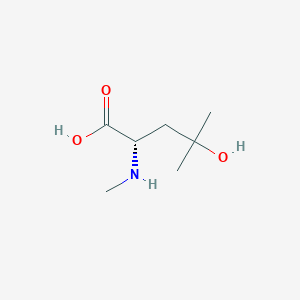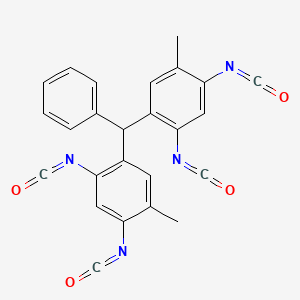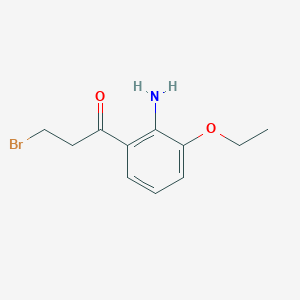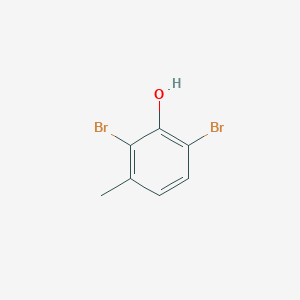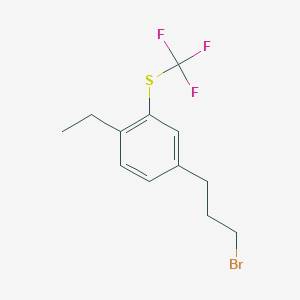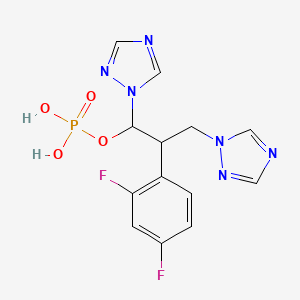
2-(2,4-Difluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Difluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propyl dihydrogen phosphate is a synthetic compound known for its antifungal properties. It is a prodrug of fluconazole, a widely used antifungal agent. This compound belongs to the class of bis-triazoles and is used in various pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propyl dihydrogen phosphate involves multiple steps. The starting material, 2,4-difluorophenyl, undergoes a series of reactions including halogenation, triazole formation, and phosphorylation. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Difluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Commonly occurs with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Ammonia, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in pharmaceutical formulations .
Wissenschaftliche Forschungsanwendungen
2-(2,4-Difluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propyl dihydrogen phosphate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its antifungal properties and its effects on fungal cell membranes.
Medicine: Utilized in the treatment of fungal infections, particularly in immunocompromised patients.
Industry: Employed in the development of antifungal coatings and materials.
Wirkmechanismus
The compound exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the cell membrane, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: The parent compound, widely used as an antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Itraconazole: Known for its effectiveness against a variety of fungal infections.
Uniqueness
2-(2,4-Difluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propyl dihydrogen phosphate is unique due to its prodrug nature, which allows for improved bioavailability and targeted delivery compared to its parent compound, fluconazole .
Eigenschaften
Molekularformel |
C13H13F2N6O4P |
|---|---|
Molekulargewicht |
386.25 g/mol |
IUPAC-Name |
[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propyl] dihydrogen phosphate |
InChI |
InChI=1S/C13H13F2N6O4P/c14-9-1-2-10(12(15)3-9)11(4-20-7-16-5-18-20)13(25-26(22,23)24)21-8-17-6-19-21/h1-3,5-8,11,13H,4H2,(H2,22,23,24) |
InChI-Schlüssel |
PNMUSHBRCLLUDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)C(N3C=NC=N3)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]-](/img/structure/B14063568.png)
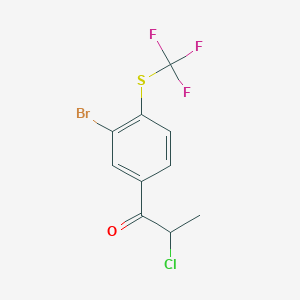
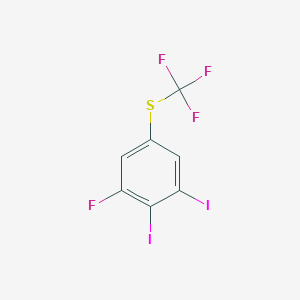
![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B14063584.png)
